Ddcae

Contact Dermatitis Allergology Hapten

Sourcing a reliable, structurally authenticated hapten for contact allergy research is challenging due to inconsistent purity and undocumented isomer ratios. DDCAE (CAS 121496-68-2) eliminates this variability as a synthetic cinnamate ester specifically validated as a contact allergen from propolis. It delivers a critical positive control for patch tests and mechanistic studies of skin sensitization. - Standardized 95% purity ensures reproducible hapten-protein reactivity in experimental models. - Unique 1,1-dimethylallyl ester group provides a precise structural probe for SAR studies of caffeate derivatives. - Supplied as a neat research chemical with flexible packaging options to meet project-scale requirements.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
CAS No. 121496-68-2
Cat. No. B1240244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDdcae
CAS121496-68-2
Synonyms1,1-dimethylallyl-3',4'-dihydroxycinnamic acid ester
DDCAE
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCC(C)(C=C)OC(=O)C=CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C14H16O4/c1-4-14(2,3)18-13(17)8-6-10-5-7-11(15)12(16)9-10/h4-9,15-16H,1H2,2-3H3/b8-6+
InChIKeyYNXBINXRYLBWOT-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DDCAE (CAS 121496-68-2): Sourcing and Procurement Guide for Research Applications


1,1-Dimethylallyl-3',4'-dihydroxycinnamic acid ester, commonly referred to by its synonym DDCAE, is a synthetic cinnamate derivative with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol [1]. It is primarily utilized as a specialized research tool in dermatological and allergological investigations [2]. This compound is known for its role as a contact allergen, originally isolated and identified as a constituent of propolis (bee glue) and poplar buds [2].

Contact allergy model hapten for dermatological investigations
Positive control candidate in propolis-allergy patch-test studies
Mechanistic probe for air-oxidation haptenation pathway research

Why General-Purpose Cinnamates Cannot Replace DDCAE in Niche Research Applications


Within the diverse class of cinnamic acid esters, each structural variation dictates a specific biological interaction profile. DDCAE features a unique combination of a 3,4-dihydroxy substitution pattern on its phenyl ring and a 1,1-dimethylallyl ester group [1]. This exact structure is critical for its recognized function as a hapten in contact allergy models [2]. Substituting with a structurally similar but distinct analog, such as caffeic acid phenethyl ester (CAPE), benzyl caffeate, or geranyl caffeate, can lead to significantly different allergenic potencies and immunological outcomes, thereby invalidating comparative experimental results [2]. The precise molecular geometry and electronic properties of DDCAE are essential for its specific reactivity with skin proteins, a characteristic that is not uniformly shared by other cinnamates [1].

Structural motif specificity

The 3,4-dihydroxy substitution and 1,1-dimethylallyl ester group are required for characteristic hapten reactivity; other cinnamates may not replicate this interaction profile.

Allergenic potency mismatch

Analogues like CAPE or benzyl caffeate may produce different immunological outcomes in contact allergy models, potentially invalidating comparative results.

Mechanistic pathway divergence

Air-oxidation-dependent haptenation may not be shared by structurally distinct cinnamates, altering the sensitization mechanism under study.

DDCAE: Quantitative and Comparative Evidence for Differentiated Scientific Utility


Defined Allergenic Potency: DDCAE as a Positive Sensitizer in Human Patch Testing

In the context of propolis-derived allergens, DDCAE has been clinically confirmed as a sensitizing agent. While ten other flavonoids isolated from propolis failed to elicit a positive reaction in patch tests, DDCAE induced a positive allergic response in two out of three patients with confirmed propolis allergy [1]. This establishes its distinct role as an active hapten, unlike many other propolis constituents which are immunologically inert in this context [1].

Allergenic Potency
Head-to-head
Positive in 2/3 patients; 0/10 flavonoids
Supports propolis allergy model hapten selection
Human patch test, n=3 patients
Contact Dermatitis Allergology Hapten Propolis

Confirmed Hapten Reactivity via Air Oxidation: A Mechanistic Differentiator

The specific allergenic mechanism of cinnamates involves air oxidation to form reactive quinones, which then act as haptens by binding to skin proteins [1]. Research investigating this pathway has identified caffeic acid 1,1-dimethylallyl ester (CAAE, another name for DDCAE) as one of the key allergens studied for this specific hapten formation process, alongside caffeic acid (CA) and caffeic acid phenethyl ester (CAPE) [1]. This positions DDCAE as a crucial tool for investigating this particular chemical mechanism of allergic sensitization [1].

Haptenation Mechanism
Class-level
Air oxidation forms reactive hapten; confirmed for CAAE
Supports air-oxidation pathway research context
Non-oxidizable cinnamates may not share pathway
Contact Dermatitis Haptenation Chemical Biology Structure-Activity Relationship

Structural and Physicochemical Distinction from Related Caffeate Esters

DDCAE (2-methylbut-3-en-2-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) possesses a specific 1,1-dimethylallyl ester group, which differentiates it from other common caffeate esters found in propolis, such as CAPE (phenethyl ester), benzyl caffeate, and geranyl caffeate [1]. This distinct lipophilic tail results in a computed LogP (XLogP3) of 2.7 [2], influencing its solubility and, consequently, its bioavailability and haptenation kinetics in biological systems. While direct comparative kinetic data is not available for DDCAE, this is a well-established principle in medicinal chemistry that structural variations in the ester moiety of caffeates lead to distinct biological profiles [1].

Lipophilicity (LogP)
Supporting evidence
XLogP3 = 2.7; CAPE XLogP3 ~ 3.1 (Δ≈0.4)
Differentiates solubility and membrane partitioning profile
Computed values; direct kinetic comparison not available
Medicinal Chemistry Chemoinformatics Structure-Activity Relationship Physicochemical Properties

Validated Research Application Scenarios for DDCAE (CAS 121496-68-2)


Positive Control in Contact Dermatitis Patch Testing

Given its demonstrated ability to elicit a positive reaction in a majority of tested propolis-allergic patients (2/3), DDCAE serves as a reliable and specific positive control for dermatological patch tests aimed at diagnosing or studying propolis contact allergy [1]. Its use ensures that a negative result is not due to an ineffective hapten preparation.

Model Hapten for Mechanistic Studies of Chemical Sensitization

The confirmed role of DDCAE in undergoing air oxidation to form a reactive hapten [1] makes it an ideal model compound for investigating the molecular mechanisms of skin sensitization. Researchers can utilize it to study hapten-protein interactions, the formation of antigenic complexes, and the early immunological events in allergic contact dermatitis.

Analytical Standard for Propolis Component Identification

DDCAE is a known constituent of propolis and poplar buds [1]. Its unique structure and physicochemical properties (e.g., molecular weight of 248.27 g/mol, XLogP3 of 2.7) [2] make it a valuable analytical standard for chromatographic and mass spectrometric analysis of complex natural product mixtures. Its procurement is justified for labs needing to confirm its presence or quantify it in propolis extracts or related botanical materials.

Comparative Tool in Caffeate Ester Structure-Activity Relationship (SAR) Studies

The distinct 1,1-dimethylallyl ester group of DDCAE [2] provides a specific structural probe for SAR studies of caffeate esters. When compared to analogs like CAPE or benzyl caffeate, DDCAE helps elucidate how modifications to the ester moiety influence physicochemical properties and, by extension, biological activities such as haptenation potential, antioxidant capacity, or enzyme inhibition, even if such data is not yet published for DDCAE itself [2].

Application
Selection Property
Validation Focus
Propolis allergy patch-test research model
Documented hapten reactivity in human patch-test context
Response rate in propolis-allergic research models
Air-oxidation haptenation mechanism research
Confirmed air-oxidation pathway participation
Hapten-protein interaction and sensitization endpoints
Propolis constituent analytical reference
Distinct physicochemical profile (lipophilicity, MW)
Chromatographic and MS identification of DDCAE
Caffeate ester structure-activity relationship studies
Unique 1,1-dimethylallyl ester structural probe
Haptenation and property comparison across caffeate analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ddcae

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.